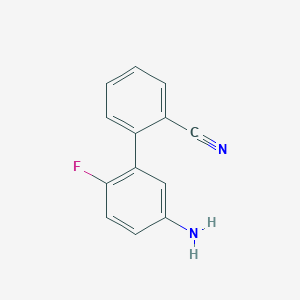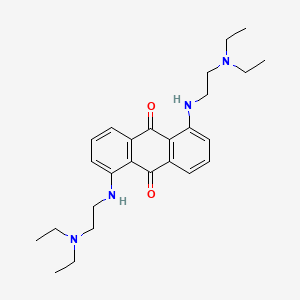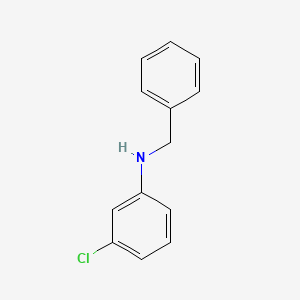
N-benzyl-3-chloroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-3-chloroaniline is an organic compound with the molecular formula C13H12ClN It is a derivative of aniline, where the hydrogen atom on the nitrogen is replaced by a benzyl group, and a chlorine atom is substituted at the third position of the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: N-benzyl-3-chloroaniline can be synthesized through several methods. One common approach involves the N-alkylation of 3-chloroaniline with benzyl chloride. The reaction typically requires a base such as sodium bicarbonate and is conducted under reflux conditions. The mixture is heated to around 90-95°C, and the benzyl chloride is added slowly to ensure complete reaction. The product is then purified through distillation and recrystallization .
Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for larger quantities. The use of continuous flow reactors and advanced purification techniques can enhance yield and purity. Catalysts such as palladium or nickel may be employed to facilitate the reaction and improve efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: N-benzyl-3-chloroaniline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other substituents through nucleophilic aromatic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride
Major Products Formed: The major products depend on the type of reaction. For example, nucleophilic substitution may yield various substituted anilines, while oxidation can produce quinones or other oxidized derivatives .
Applications De Recherche Scientifique
N-benzyl-3-chloroaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals .
Mécanisme D'action
The mechanism of action of N-benzyl-3-chloroaniline involves its interaction with various molecular targets. The benzyl group and chlorine atom contribute to its binding affinity and specificity. The compound can act as an inhibitor or activator of specific enzymes, depending on its structure and the target pathway.
Comparaison Avec Des Composés Similaires
N-Benzylaniline: Lacks the chlorine substituent, making it less reactive in certain substitution reactions.
3-Chloroaniline: Lacks the benzyl group, affecting its binding properties and reactivity.
N-Methylaniline: Contains a methyl group instead of a benzyl group, leading to different chemical behavior .
Uniqueness: N-benzyl-3-chloroaniline’s unique combination of a benzyl group and a chlorine atom at the third position provides distinct reactivity and binding properties. This makes it a valuable compound for various applications in research and industry .
Propriétés
Numéro CAS |
50798-95-3 |
|---|---|
Formule moléculaire |
C13H12ClN |
Poids moléculaire |
217.69 g/mol |
Nom IUPAC |
N-benzyl-3-chloroaniline |
InChI |
InChI=1S/C13H12ClN/c14-12-7-4-8-13(9-12)15-10-11-5-2-1-3-6-11/h1-9,15H,10H2 |
Clé InChI |
NQIJQQDDQDHYJK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CNC2=CC(=CC=C2)Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![7-chloro-2-cyclopropyl-3H-imidazo[4,5-b]pyridine](/img/structure/B8781759.png)
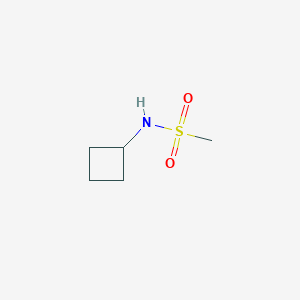
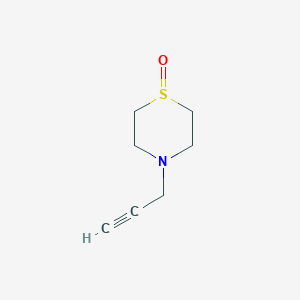
![DIETHYL N-[4-[[(2,4-DIAMINO-6-PTERIDINYL)METHYL]METHYLAMINO]BENZOYL]-L-GLUTAMATE](/img/structure/B8781776.png)
![3-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)acrylic acid](/img/structure/B8781781.png)

![7-Bromothieno[3,2-d]pyrimidin-2-amine](/img/structure/B8781805.png)


